![molecular formula C29H28N4O4 B5728507 N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea], commonly known as MMB-4, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes in the human body. MMB-4 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to serve as a research tool in various fields.
Mechanism of Action
MMB-4 acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the 5-HT2A receptor, MMB-4 activates a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. These changes in neuronal activity and neurotransmitter release are thought to underlie the therapeutic effects of MMB-4 in various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by MMB-4 leads to changes in neuronal activity and neurotransmitter release, which can result in various physiological effects, such as altered mood, cognition, and perception. In addition, MMB-4 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMB-4 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes. However, one of the limitations of using MMB-4 in lab experiments is its potential toxicity and adverse effects. Therefore, careful consideration must be given to the dosage and administration of MMB-4 in lab experiments to minimize the risk of toxicity and adverse effects.
Future Directions
There are several future directions for research on MMB-4. One potential direction is the development of new and more potent agonists of the serotonin 5-HT2A receptor based on the structure of MMB-4. Another potential direction is the investigation of the therapeutic potential of MMB-4 in the treatment of various psychiatric disorders in humans. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MMB-4, which could lead to the development of more effective and targeted therapies for psychiatric disorders.
Synthesis Methods
The synthesis of MMB-4 involves the reaction of 4-methoxyphenyl isocyanate with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of methylamine and subsequent heating. The resulting product is then purified through column chromatography to obtain pure MMB-4.
Scientific Research Applications
MMB-4 has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMB-4 has been used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. In pharmacology, MMB-4 has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. In medicinal chemistry, MMB-4 has been used as a lead compound to develop new and more potent agonists of the serotonin 5-HT2A receptor.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[(4-methoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-26-15-11-24(12-16-26)32-28(34)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(35)33-25-13-17-27(37-2)18-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAJRBJXXPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-{[(4-methoxyanilino)carbonyl]amino}benzyl)phenyl]-N'-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

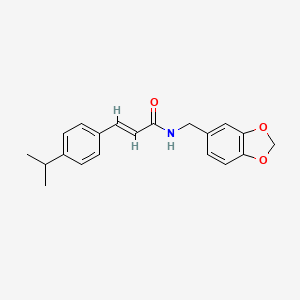

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)
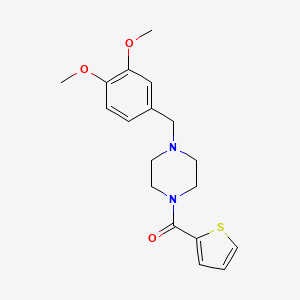
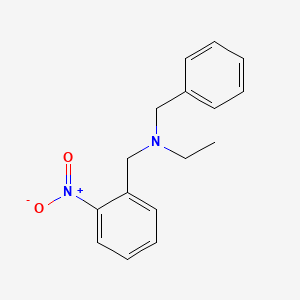

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

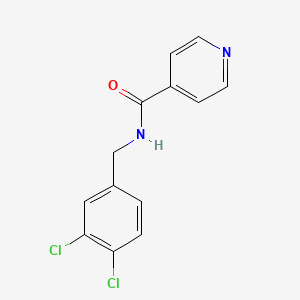
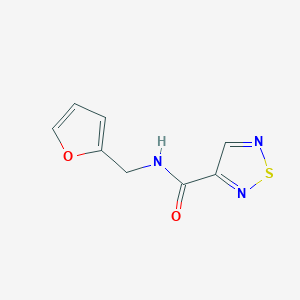
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)